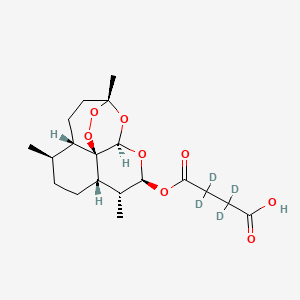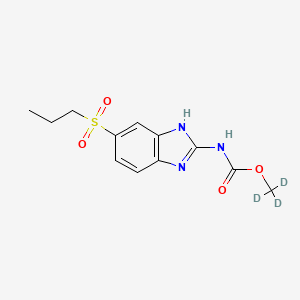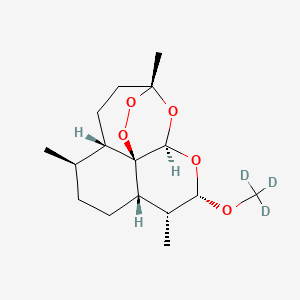
(±)-Etodolac-d3(1-ethyl-2,2,2-d3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is a deuterated form of Etodolac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Etodolac, providing insights into its behavior in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Etodolac can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are typical reducing conditions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows researchers to track the metabolic pathways and pharmacokinetics of Etodolac in vivo.
Metabolic Research: The compound is used to study the metabolism of Etodolac and its interaction with biological systems.
Environmental Analysis: Deuterated compounds are used as internal standards in environmental pollution analysis to detect and quantify pollutants.
Clinical Diagnostics: The compound can be used in clinical diagnostics to study drug interactions and metabolic profiles.
作用機序
The mechanism of action of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) is similar to that of Etodolac. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
類似化合物との比較
Similar Compounds
Etodolac: The non-deuterated form of the compound, used as an NSAID.
Ibuprofen-d3: Another deuterated NSAID used for similar pharmacokinetic studies.
Naproxen-d3: A deuterated form of Naproxen, used in metabolic and pharmacokinetic research.
Uniqueness
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms increase the stability of the compound and allow for precise tracking in biological systems, making it a valuable tool in scientific research.
特性
CAS番号 |
1276197-46-6 |
|---|---|
分子式 |
C17H18D3NO3 |
分子量 |
290.38 |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
41340-25-4 (unlabelled) |
同義語 |
(RS)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid |
タグ |
Etodolac Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


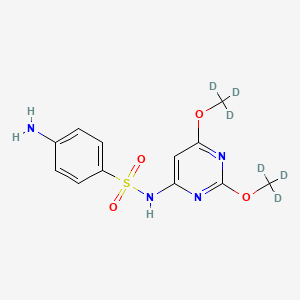
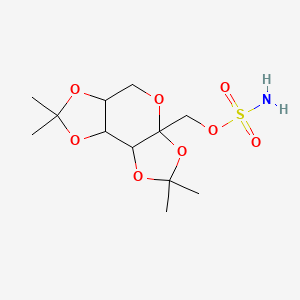
![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
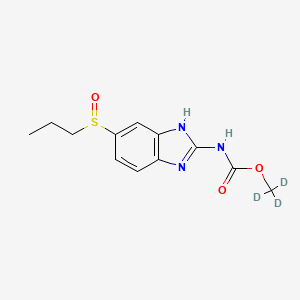
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
